4aH-1,2,3-benzotriazin-4-one
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Overview
Description
4aH-1,2,3-benzotriazin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is known for its unique structure, which consists of a benzene ring fused to a triazine ring, forming a tricyclic system. The presence of nitrogen atoms in the triazine ring imparts unique chemical properties to the compound, making it a valuable scaffold for the development of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4aH-1,2,3-benzotriazin-4-one can be achieved through several methods. One common approach involves the diazotization and subsequent cyclization of 2-aminobenzamides or 2-aminobenzenesulfonamides via stable diazonium salts. This method utilizes a polymer-supported nitrite reagent and p-tosic acid, allowing for the formation of the triazine ring under mild conditions . Another method involves the use of 2,4,6-trichloro-1,3,5-triazine and N,N-dimethylformamide (TCT:DMF) adducts for the direct synthesis of targeted sulfonamides .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of continuous flow reactor technology has been explored to enhance the scalability and efficiency of the synthesis process. This technology allows for the rapid and efficient production of the compound with minimal use of additives or photocatalysts .
Chemical Reactions Analysis
Types of Reactions: 4aH-1,2,3-benzotriazin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the nickel-catalyzed denitrogenative annulation with 1,3-dienes and alkenes, which results in the formation of 3,4-dihydroisoquinolin-1(2H)-ones . The compound also participates in photocyclization reactions upon exposure to violet light, leading to the formation of substituted benzotriazin-4-ones .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include nickel(0)/phosphine complexes, p-tosic acid, and polymer-supported nitrite reagents. Reaction conditions often involve mild temperatures and the use of continuous flow reactors to enhance efficiency and yield .
Major Products Formed: The major products formed from the reactions of this compound include 3,4-dihydroisoquinolin-1(2H)-ones, substituted benzotriazin-4-ones, and various sulfonamide derivatives. These products have significant applications in medicinal chemistry and agrochemicals .
Scientific Research Applications
4aH-1,2,3-benzotriazin-4-one has a wide range of scientific research applications. In medicinal chemistry, it has been investigated as a potential α-glucosidase inhibitor for the treatment of diabetes mellitus . The compound’s unique structure allows for the development of potent inhibitors with good to excellent activity. Additionally, this compound derivatives have shown promise as antitumor agents, herbicides, insecticides, and nematicides .
Mechanism of Action
The mechanism of action of 4aH-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets and pathways. For example, as an α-glucosidase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of starch and disaccharides to glucose. This inhibition helps control blood glucose levels in patients with diabetes mellitus . The compound’s unique structure allows for specific interactions with various biological targets, making it a versatile scaffold for drug development.
Comparison with Similar Compounds
4aH-1,2,3-benzotriazin-4-one can be compared with other similar compounds, such as 1,2,4-benzotriazin-3-one and benzothiatriazine-1,1(2H)-dioxide analogues. These compounds share similar tricyclic structures but differ in the arrangement and type of nitrogen atoms in the triazine ring. The unique arrangement of nitrogen atoms in this compound imparts distinct chemical properties, making it a valuable scaffold for various applications .
List of Similar Compounds
- 1,2,4-benzotriazin-3-one
- Benzothiatriazine-1,1(2H)-dioxide analogues
- 1,2,3-benzotriazin-4(3H)-one derivatives
Properties
Molecular Formula |
C7H5N3O |
---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
4aH-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C7H5N3O/c11-7-5-3-1-2-4-6(5)8-10-9-7/h1-5H |
InChI Key |
QOLNUWQECRURQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=NN=NC2=O)C=C1 |
Origin of Product |
United States |
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